N-(4-(4-(2-amino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-4-isopropoxybenzamide
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Overview
Description
N-(4-(4-(2-amino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-4-isopropoxybenzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a tetrazole ring, which is known for its stability and versatility in chemical reactions, making it a valuable component in pharmaceuticals and materials science.
Preparation Methods
The synthesis of N-(4-(4-(2-amino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-4-isopropoxybenzamide typically involves multi-step organic reactions. The process begins with the preparation of the tetrazole ring, which is then coupled with the phenyl and benzamide groups under controlled conditions. Common reagents used in these reactions include amines, carboxylic acids, and various catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using advanced techniques such as continuous flow synthesis and automated reaction monitoring .
Chemical Reactions Analysis
N-(4-(4-(2-amino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-4-isopropoxybenzamide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced forms of the compound.
Substitution: The tetrazole ring and phenyl groups can undergo substitution reactions with halogens or other nucleophiles, leading to a variety of substituted products. Common reagents and conditions for these reactions include acids, bases, and solvents like dichloromethane or ethanol.
Scientific Research Applications
N-(4-(4-(2-amino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-4-isopropoxybenzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s stability and reactivity make it useful in biochemical assays and as a probe in molecular biology studies.
Medicine: Due to its potential pharmacological properties, it is investigated for use in drug development, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of N-(4-(4-(2-amino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-4-isopropoxybenzamide involves its interaction with specific molecular targets. The tetrazole ring can form strong hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound may inhibit or activate enzymes by binding to their active sites, thereby modulating their activity. Detailed studies on its molecular interactions and pathways are essential to fully understand its effects .
Comparison with Similar Compounds
N-(4-(4-(2-amino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-4-isopropoxybenzamide can be compared with other tetrazole-containing compounds, such as:
4-(2-amino-2-oxoethyl) phenyl 4-methylbenzenesulfonate: This compound also features a tetrazole ring but differs in its functional groups and overall structure.
4-aminocoumarin derivatives: These compounds have a similar amino group but differ in their core structure and reactivity. The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical properties.
Properties
IUPAC Name |
N-[4-[4-(2-amino-2-oxoethyl)-5-oxotetrazol-1-yl]phenyl]-4-propan-2-yloxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O4/c1-12(2)29-16-9-3-13(4-10-16)18(27)21-14-5-7-15(8-6-14)25-19(28)24(22-23-25)11-17(20)26/h3-10,12H,11H2,1-2H3,(H2,20,26)(H,21,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIKPOAYKIZORJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N3C(=O)N(N=N3)CC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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